1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride

Description

Properties

CAS No. |

52250-51-8 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydroisoquinolin-2-ium chloride |

InChI |

InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H |

InChI Key |

CCQSSXFAAAJMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl |

Pictograms |

Acute Toxic; Environmental Hazard |

Synonyms |

1-Phenyl-3,4-dihydroisoquinoline Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3,4-dihydroisoquinolin-2-ium Chloride

This document provides a comprehensive technical overview of the primary synthetic pathways for 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, a quaternary ammonium salt of significant interest in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis of synthetic strategies.

Introduction

The 1-phenyl-3,4-dihydroisoquinoline scaffold is a core structural motif in a variety of biologically active compounds, including tubulin polymerization inhibitors with potential antitumor applications.[1] The quaternization of this nucleus to form the 1-Phenyl-3,4-dihydroisoquinolin-2-ium salt enhances its electrophilicity at the C-1 position and modifies its solubility, making it a versatile intermediate for further functionalization.[2][3] This guide delineates the two most prominent and field-proven methodologies for the synthesis of the dihydroisoquinoline core—the Bischler-Napieralski reaction and the Pictet-Spengler reaction—followed by the terminal quaternization step to yield the target chloride salt.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride reveals a two-stage strategy. The primary disconnection occurs at the N-alkyl bond of the quaternary ammonium salt, identifying the tertiary amine, 1-phenyl-3,4-dihydroisoquinoline, as the key precursor. This intermediate can then be further disconnected through two classical C-N and C-C bond formations, leading back to simple, commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the 1-Phenyl-3,4-dihydroisoquinoline Core

The construction of the dihydroisoquinoline ring system is the critical phase of the synthesis. The choice between the Bischler-Napieralski and Pictet-Spengler reactions depends on the availability of starting materials and desired reaction conditions.

Method A: The Bischler-Napieralski Reaction

This reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines.[4] It involves the intramolecular electrophilic aromatic substitution via cyclodehydration of a β-phenylethylamide precursor.[5][6]

Principle & Causality: The core principle is the activation of the amide carbonyl group by a strong dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] This activation transforms the relatively unreactive amide into a highly electrophilic intermediate, which is then susceptible to attack by the electron-rich phenyl ring of the phenylethyl moiety. The reaction is most efficient when the phenyl ring is substituted with electron-donating groups, which enhance its nucleophilicity and facilitate the electrophilic substitution step.[4]

Reaction Mechanism: The reaction is believed to proceed through a nitrilium ion intermediate. The Lewis acid activates the amide oxygen, facilitating its departure and the formation of a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction (electrophilic aromatic substitution) to form the six-membered ring, followed by deprotonation to yield the final 1-phenyl-3,4-dihydroisoquinoline product.[4][5]

Sources

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Reactions of N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds with nucleophiles - products and their isomerism - part 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific data for this quaternary salt is limited in publicly accessible literature, this document consolidates information on its precursor, predicts its physicochemical properties based on established chemical principles, outlines detailed protocols for its synthesis and characterization, and explores its potential therapeutic applications by examining related structures.

Introduction and Chemical Identity

1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride is a quaternary ammonium salt derived from its corresponding imine, 1-phenyl-3,4-dihydroisoquinoline. The core structure is a dihydroisoquinoline ring system, which is a prevalent motif in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including antimalarial, antitumor, and antimicrobial effects.[1][2] The positive charge on the nitrogen atom in the 2-position significantly alters the molecule's electronic and physical properties compared to its neutral precursor, enhancing its potential for specific biological interactions.

The parent compound, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is a key intermediate in the synthesis of Solifenacin, a competitive cholinergic receptor antagonist used to treat overactive bladder.[3] This connection underscores the pharmaceutical relevance of the 1-phenylisoquinoline scaffold. The dihydroisoquinolinium core itself has been investigated for various pharmacological activities, including antifungal and spasmolytic properties, making 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride a compelling subject for further research.[1][4]

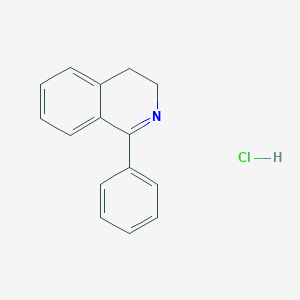

Chemical Structure:

Caption: Chemical structure of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride.

Synthesis and Purification

The synthesis of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride is logically approached as a two-step process: first, the synthesis of the neutral precursor, 1-phenyl-3,4-dihydroisoquinoline, followed by its conversion to the target iminium salt.

Caption: Overall workflow for the synthesis of the target compound.

Synthesis of 1-Phenyl-3,4-dihydroisoquinoline (Precursor)

The most common and established method for synthesizing the 1-phenyl-3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[3][5] This involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration.

Experimental Protocol:

-

Acylation:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve β-phenylethylamine and a base (e.g., sodium carbonate or pyridine) in a suitable non-polar solvent (e.g., petroleum ether or dichloromethane).

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenethyl-benzamide, which can be purified by recrystallization.[3]

-

-

Cyclodehydration:

-

Add the N-phenethyl-benzamide intermediate to a dehydrating agent. Polyphosphoric acid (PPA) is commonly used and can be heated (e.g., to 140-160 °C) to promote the reaction.[3] Alternatively, phosphorus oxychloride (POCl₃) in a solvent like toluene or acetonitrile can be used under reflux.

-

Heat the mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the hot reaction mixture onto crushed ice and basify with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-phenyl-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

-

Synthesis of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride

The conversion of the precursor imine to the iminium chloride is a straightforward acid-base reaction. The lone pair on the imine nitrogen is protonated by a strong acid.

Experimental Protocol:

-

Protonation:

-

Dissolve the purified 1-phenyl-3,4-dihydroisoquinoline in a dry, non-nucleophilic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Continue the addition until no further precipitation is observed.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, dry diethyl ether to remove any unreacted starting material.

-

Dry the product, 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Physicochemical Properties

| Property | 1-Phenyl-3,4-dihydroisoquinoline (Precursor)[6][7] | 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₅H₁₃N | C₁₅H₁₄ClN | Addition of HCl |

| Molecular Weight | 207.27 g/mol | 243.73 g/mol | Addition of HCl (36.46 g/mol ) |

| Appearance | Solid (often off-white to yellow) | Crystalline solid (likely white to off-white) | Salts are typically crystalline solids. |

| Melting Point | Not specified, but likely lower than the salt. | Significantly higher than the precursor. | Strong ionic forces in the crystal lattice require more energy to overcome. |

| Solubility | Low solubility in water; soluble in organic solvents (chloroform, DMSO).[8] | Higher solubility in polar protic solvents (water, ethanol); lower solubility in non-polar solvents (ether, hexanes). | The ionic nature of the salt allows for strong ion-dipole interactions with polar solvents. |

| Stability | Stable under normal conditions. | Hygroscopic; stable in acidic to neutral aqueous solutions. May exist in equilibrium with other forms in basic solutions.[9][10] | Quaternary ammonium salts can attract water. The iminium is the stable form at low pH. |

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride requires a suite of analytical techniques.

Caption: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the target compound. Spectra should be recorded in a suitable deuterated solvent, such as D₂O, DMSO-d₆, or CD₃OD.

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the range of 7.0-8.5 ppm for the protons on the phenyl ring and the benzo-fused portion of the isoquinoline core.

-

Iminium Proton (N=CH): A key signal is the proton on the C1 carbon, which is part of the iminium group. This proton is expected to be significantly deshielded and appear as a singlet or a narrowly coupled multiplet at a downfield chemical shift, likely > 9.0 ppm.

-

Methylene Protons: The protons of the two CH₂ groups at the C3 and C4 positions will likely appear as triplets or complex multiplets in the aliphatic region, typically between 3.0 and 4.5 ppm. The C4 protons adjacent to the aromatic ring will be further downfield than the C3 protons adjacent to the nitrogen.

-

N-H Proton: A broad, exchangeable singlet corresponding to the N⁺-H proton will be present. Its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Iminium Carbon (C=N): The C1 carbon is expected to be the most downfield signal in the spectrum (excluding the phenyl carbons), likely in the range of 160-175 ppm, due to its involvement in the positively charged C=N bond.

-

Aromatic Carbons: A series of signals between 120-150 ppm will correspond to the carbons of the two aromatic rings.

-

Methylene Carbons: Signals for the C3 and C4 carbons will be found in the aliphatic region, typically between 25 and 60 ppm.

-

Causality Behind Experimental Choice: The choice of solvent is critical. In basic solutions (e.g., after adding NaOD), the iminium salt can exist in equilibrium with its corresponding pseudo-base (a carbinolamine) and a ring-opened amino ketone.[9][10] This equilibrium is pH-dependent and can be studied by NMR, providing deep insight into the compound's reactivity.[9] For simple structural confirmation, a slightly acidic solvent like D₂O with a drop of DCl is ideal to ensure the compound remains solely in its iminium form.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

C=N Stretch: A strong, sharp absorption band between 1620-1690 cm⁻¹ is characteristic of the iminium (C=N⁺) double bond stretch. This is a key diagnostic peak.

-

Aromatic C-H and C=C Stretches: Expect multiple sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H) and 1450-1600 cm⁻¹ (aromatic C=C).

-

N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ may be observed for the N⁺-H stretch.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the ideal technique.

-

Expected Ion: The analysis should show a prominent peak for the cation [C₁₅H₁₄N]⁺ with an m/z of 208.11, corresponding to the molecular weight of the organic cation (the protonated precursor). The chloride counter-ion will not be observed in positive mode.

Elemental Analysis

Combustion analysis should provide the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine, which should match the calculated values for the empirical formula C₁₅H₁₄ClN. This provides definitive proof of purity and composition.

Potential Applications in Drug Development and Research

While direct biological studies on 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride are scarce, the activities of structurally related compounds highlight its potential as a valuable scaffold.

-

Antifungal Agents: Dihydroisoquinolinium salts have demonstrated significant antifungal activity against various phytopathogenic fungi.[4] The positive charge is often crucial for interaction with fungal cell membranes. Research has shown that the nature and position of substituents on the N-phenyl ring can significantly modulate this activity, suggesting that the 1-phenyl-dihydroisoquinolinium core is a promising starting point for developing novel antifungal agents for agriculture or clinical use.[4]

-

Anticancer Agents: Derivatives of 1-phenyl-3,4-dihydroisoquinoline have been synthesized and evaluated as potential tubulin polymerization inhibitors.[11] Tubulin is a critical target for anticancer drugs. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The introduction of a permanent positive charge in the 2-ium salt form could enhance binding to negatively charged residues in the colchicine binding site of tubulin, presenting a viable strategy for developing new antineoplastic agents.

-

Neuromuscular and Spasmolytic Agents: The isoquinoline core is famous for its role in neuromuscular agents like papaverine, a smooth muscle relaxant.[1] Quaternary isoquinolinium structures are foundational to neuromuscular blocking agents like atracurium.[12] The rigid structure and positive charge of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride make it a candidate for investigation as a modulator of ion channels or receptors involved in muscle contraction, potentially leading to new spasmolytic or related therapies.[1]

Conclusion

1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride is a readily accessible heterocyclic salt built upon a pharmaceutically relevant scaffold. While direct characterization data is not abundant, its synthesis and properties can be confidently predicted and verified using standard, well-established laboratory protocols. The known biological activities of its structural analogs in antifungal, anticancer, and neuromuscular applications provide a strong rationale for its inclusion in screening libraries and as a lead structure for future drug discovery and development programs. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this intriguing compound.

References

-

Möhrle, H., & Breves, H. (2003). Reaktionen von N-quartären 1-Phenyl-3,4-dihydroisochinolinium-Verbindungen mit Nucleophilen: Produkte und ihre Isomerie: 1. Teil [Reactions of N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds with nucleophiles - products and their isomerism - part 1]. Pharmazie, 58(3), 181-191. [Link]

-

ResearchGate. (2003). Reactions of N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds with nucleophiles - Products and their isomerism - Part 1. Pharmazie. [Link]

-

Wang, Z., et al. (2015). New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships. Molecules, 20(3), 3949-3963. [Link]

-

Gáll, Z., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(21), 7244. [Link]

-

Patel, S. S., et al. (1995). Chemodegradable neuromuscular blocking agents. 2. Quaternary ester and ketone salts. Journal of medicinal chemistry, 38(21), 4246–4255. [Link]

-

PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline;chloride. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 24464-15-1, 1-methyl-7-phenyl-3,4-dihydroisoquinolinium chloride. [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 92(2), 143-151. [Link]

-

International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 8(12). [Link]

-

Kuneš, J., et al. (2013). Preparation, in vitro evaluation and molecular modelling of pyridinium-quinolinium/isoquinolinium non-symmetrical bisquaternary cholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6848–6852. [Link]

- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2010).

-

PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462. [Link]

-

Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1205-1239. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

-

Bou-Salah, L., et al. (2011). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 16(8), 6690-6701. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis and Application of Ethyl (1S)-1-Phenyl-3,4-Dihydroisoquinoline-2-Carboxylate: A Key Pharmaceutical Intermediate. [Link]

-

MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(24), 5945. [Link]

-

CF Plus Chemicals. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 4. New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Phenyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [Reactions of N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds with nucleophiles - products and their isomerism - part 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride, a significant heterocyclic compound. We will delve into its chemical identity, physical and chemical properties, synthesis protocols, and key applications, with a particular focus on its role in pharmaceutical development.

Core Identity: Nomenclature and CAS Number

The nomenclature and Chemical Abstracts Service (CAS) number are fundamental for the unambiguous identification of a chemical substance.

-

IUPAC Name: 1-phenyl-3,4-dihydroisoquinolin-2-ium;chloride

-

PubChem CID: 155971221[1]

-

Parent Compound: 1-Phenyl-3,4-dihydroisoquinoline

-

Parent Compound IUPAC Name: 1-phenyl-3,4-dihydroisoquinoline[2]

-

Synonyms for Parent Compound: 3,4-Dihydro-1-phenylisoquinoline, 1-Phenyl-DHIQ[3]

The "-ium" suffix in the primary name indicates that the nitrogen atom in the isoquinoline ring is quaternized, carrying a positive charge, with chloride as the counter-ion.

Physicochemical Properties of the Parent Compound

The physical and chemical properties of the parent compound, 1-Phenyl-3,4-dihydroisoquinoline, are crucial for its handling, storage, and use in synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol [2][4] |

| Melting Point | 174 °C[4] |

| Boiling Point | 326.5 °C at 760 mmHg[4][5] |

| Density | 1.07 g/cm³[4][5] |

| Solubility | Slightly soluble in Chloroform and DMSO[4] |

| Appearance | Typically a solid at room temperature[4] |

Synthesis and Chemical Reactions

The synthesis of 1-phenyl-3,4-dihydroisoquinoline is a well-established process, often serving as a precursor to more complex molecules.

Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

A common and effective method for synthesizing 1-phenyl-3,4-dihydroisoquinoline is the Bischler-Napieralski reaction. This involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Acylation: React β-phenylethylamine with benzoyl chloride in the presence of a base (e.g., sodium carbonate) to form N-phenethyl-benzamide.[6]

-

Cyclization: Treat the resulting N-phenethyl-benzamide with a dehydrating agent and acid catalyst, such as polyphosphoric acid or phosphorus pentoxide, and heat the mixture.[6][7] This promotes intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or chromatography.

Caption: Bischler-Napieralski synthesis of 1-Phenyl-3,4-dihydroisoquinoline.

Formation of 1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride

The formation of the chloride salt is a straightforward acid-base reaction.

Experimental Protocol: Salt Formation

-

Dissolve the purified 1-phenyl-3,4-dihydroisoquinoline in a suitable organic solvent (e.g., diethyl ether, ethanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to the isoquinoline solution with stirring.

-

The 1-phenyl-3,4-dihydroisoquinolin-2-ium;chloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

1-Phenyl-3,4-dihydroisoquinoline can be readily reduced to the corresponding tetrahydroisoquinoline, a crucial intermediate in pharmaceutical synthesis.[6]

Experimental Protocol: Reduction

-

Dissolve 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride, in portions at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Key Applications and Significance

The primary significance of the 1-phenyl-dihydroisoquinoline scaffold lies in its utility as a building block for pharmacologically active molecules.

Intermediate in the Synthesis of Solifenacin

The tetrahydro- derivative, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is a key intermediate in the synthesis of Solifenacin.[8][9] Solifenacin is a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[10]

Caption: Role as a key intermediate in Solifenacin synthesis.

Potential as Tubulin Polymerization Inhibitors

Derivatives of 1-phenyl-3,4-dihydroisoquinoline have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activity.[11] Certain compounds in this class have shown promise as potential antitumor agents, providing a novel structural template for drug development in oncology.[11]

Spectroscopic Data for 1-Phenyl-3,4-dihydroisoquinoline

Spectroscopic data is essential for the characterization and quality control of the compound.

-

Mass Spectrometry (GC-MS): PubChem provides mass spectrometry data which can be used to confirm the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and isoquinoline rings, as well as the methylene protons of the dihydroisoquinoline core.

-

¹³C-NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

References

- Zhang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462.

- CN101851200A. (2010). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis and Application of Ethyl (1S)-1-Phenyl-3,4-Dihydroisoquinoline-2-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- CN103159677A. (2013). 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

- WO2012175119A1. (2012). Process for the preparation of solifenacin and salts thereof.

- US20080242697A1. (2008). Process for the synthesis of solifenacin.

- Bolchi, C., et al. (2013). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Organic Process Research & Development, 17(3), 432-436.

- Castillo, R., et al. (2018). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 23(11), 2901.

-

Pharmaffiliates. (n.d.). (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarbonyl chloride. Retrieved from [Link]

-

Synthesis of Solifenacin. (2016). PharmaCompass. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2016). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

- Al-Warhi, T. I., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103513.

-

PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Solifenacin Succinate - Impurity B. Retrieved from [Link]

-

Veeprho. (n.d.). Phenyl (S)-1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate. Retrieved from [Link]

-

Thieme Chemistry. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

Sources

- 1. 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride | C15H14ClN | CID 155971221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 7. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-3,4-dihydroisoquinolin-2-ium Chloride Derivatives

Abstract

The 1-phenyl-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The quaternization of the nitrogen atom to form 1-phenyl-3,4-dihydroisoquinolin-2-ium salts introduces a permanent positive charge, significantly influencing the molecule's physicochemical properties and biological interactions. These derivatives have emerged as a promising class of therapeutic agents, demonstrating potent and diverse pharmacological activities, most notably in the realms of oncology and mycology. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these compounds, supported by detailed experimental protocols and data, to serve as a resource for researchers in drug discovery and development.

Introduction: The 1-Phenyl-3,4-dihydroisoquinolin-2-ium Scaffold

The core structure of 1-phenyl-3,4-dihydroisoquinoline provides a rigid framework that allows for precise spatial orientation of substituent groups. The introduction of a quaternary nitrogen atom to form an isoquinolin-2-ium salt creates an iminium moiety (C=N+), a key pharmacophore that enhances interaction with biological targets.[2] This structural feature is biomimetic of certain naturally occurring compounds, such as the quaternary benzo[c]phenanthridine alkaloids (QBAs) sanguinarine and chelerythrine, which are known for their antimicrobial and antitumor properties.[2][3]

The synthesis of the 1-phenyl-3,4-dihydroisoquinoline precursor is typically achieved via the Bischler-Napieralski reaction, which involves the cyclization of N-phenethyl-benzamide using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.[4][5][6] Subsequent N-alkylation or N-arylation quaternizes the nitrogen, yielding the final "-ium" salt.

Caption: General synthesis workflow for 1-Phenyl-3,4-dihydroisoquinolin-2-ium derivatives.

Primary Biological Activities & Mechanisms of Action

Research has primarily focused on two therapeutic areas for this class of compounds: oncology and infectious diseases.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of work has established 1-phenyl-3,4-dihydroisoquinoline derivatives as potent anticancer agents.[1] Their primary mechanism of action is the inhibition of tubulin polymerization.[7][8] Microtubules are essential cytoskeletal proteins involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[8] By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and subsequent induction of apoptosis (programmed cell death).[7][8] This mechanism is similar to that of established clinical agents like colchicine and the vinca alkaloids.[8]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Table 1: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities

| Compound | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1b | CEM | 15.32 | Not Specified | [1] |

| 21 | CEM | 4.10 | Not Specified | [1][8] |

| 32 | CEM | 0.64 | Yes (Potent) | [1][8] |

| 5n | Various | Not Specified | Potent Inhibitor | [7] |

| 6c | SKOV-3 | 7.84 | Not Specified | [1] |

| 6c | HepG2 | 13.68 | Not Specified | [1] |

| 6c | A549 | 15.69 | Not Specified | [1] |

| 6c | MCF-7 | 19.13 | Not Specified |[1] |

Antifungal Activity

2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-ium derivatives have demonstrated significant in vitro activity against a broad spectrum of phytopathogenic fungi.[2][3] This makes them promising lead compounds for the development of novel agricultural fungicides. The permanent positive charge on the isoquinolinium nitrogen is believed to be crucial for their activity, likely facilitating interactions with and disruption of the negatively charged fungal cell membrane, a mechanism common to quaternary ammonium compounds.[9]

Studies have shown that these compounds can exhibit antifungal efficacy superior to the natural alkaloids sanguinarine and chelerythrine.[2][3] For instance, compound 8 (2-(2,4-dichlorophenyl)-3,4-dihydroisoquinolin-2-ium chloride) showed potent, concentration-dependent inhibition against seven different fungi with EC₅₀ values ranging from 8.88 to 19.88 µg/mL.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly sensitive to the nature and position of substituents on the phenyl rings.

-

For Anticancer Activity: The substitutions on the 1-phenyl ring are critical. Compound 5n, which has a 3'-hydroxyl (-OH) and a 4'-methoxy (-OCH₃) group on this ring, was identified as conferring optimal tubulin polymerization inhibitory activity.[7][10] Furthermore, a 3'-amino (-NH₂) group was found to be necessary for high cytotoxic activity, with compound 21 (bearing a 3'-NH₂ group) being significantly more potent than analogues with 3'-methoxy or 3'-acetamido groups.[8]

-

For Antifungal Activity: The substitutions on the 2-phenyl ring (attached to the nitrogen) are the primary determinants of activity.[2][3]

-

Electron-withdrawing groups (e.g., halogens like Cl, F) remarkably enhance antifungal activity.[2][3]

-

Electron-donating groups (e.g., methyl, methoxy) generally cause a decrease in activity.[3]

-

Positional Isomerism: For halogenated isomers, the ortho- and para- substituted compounds are typically more active than the corresponding meta- isomers.[2][3]

-

Caption: Key structure-activity relationships for 1-phenyl-3,4-dihydroisoquinolin-2-ium derivatives.

Key Experimental Protocols

Synthesis of 1-Phenyl-3,4-dihydroisoquinoline (Precursor)

This protocol is based on the Bischler-Napieralski reaction.[4][5]

-

Acylation: Dissolve β-phenylethylamine in a suitable non-polar solvent (e.g., petroleum ether) in a three-necked flask equipped with a stirrer.

-

Cool the mixture (e.g., to -78°C or 0°C) and add a base (e.g., sodium carbonate).

-

Slowly add benzoyl chloride dropwise to the cooled, stirring mixture.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 6 hours).

-

Perform an aqueous workup by pouring the reaction mixture into water, separating the organic layer, washing with water, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield N-phenethyl-benzamide.

-

Cyclization: Add the N-phenethyl-benzamide intermediate to a dehydrating agent such as polyphosphoric acid or a solution of phosphorus oxychloride in a suitable solvent (e.g., 1,2-dichloroethane).

-

Heat the mixture under reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain pure 1-phenyl-3,4-dihydroisoquinoline.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the effect of compounds on cancer cell viability.[8]

-

Cell Seeding: Seed human cancer cells (e.g., CEM leukemia cells) into 96-well plates at a density of approximately 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for an additional 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Antifungal Mycelial Growth Rate Assay

This protocol evaluates the efficacy of compounds against phytopathogenic fungi.[2][3]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Compound Incorporation: While the PDA is still molten (approx. 50-60°C), add the test compound (dissolved in a minimal amount of a suitable solvent like acetone) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. Prepare control plates containing only the solvent.

-

Inoculation: Once the agar has solidified, place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at 25-28°C in the dark.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate has reached the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony. Determine EC₅₀ values by testing a range of concentrations.

Broader Pharmacological Context and Future Directions

While the primary activities of the 1-phenyl-3,4-dihydroisoquinolin-2-ium scaffold are anticancer and antifungal, the broader isoquinoline family exhibits a vast range of pharmacological properties. Related tetrahydroisoquinoline derivatives, for example, have been investigated for neuroprotective effects, acting as free-radical scavengers and antagonists of the glutamatergic system.[11][12] Others have shown potential as renal vasodilators and dopamine D1 receptor agonists.[13]

Future research on 1-phenyl-3,4-dihydroisoquinolin-2-ium derivatives should focus on:

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Testing the most potent compounds in animal models of cancer and fungal infections to validate the in vitro findings.

-

Mechanism Elucidation: Further investigating the precise molecular interactions with tubulin or fungal targets through techniques like X-ray crystallography and computational docking.[7]

-

Expansion of Therapeutic Targets: Screening optimized derivatives against other potential targets, such as bacteria, viruses, and parasites, to uncover new therapeutic applications.

Conclusion

1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride derivatives represent a versatile and potent class of bioactive molecules. Their straightforward synthesis and the tunability of their structure through targeted substitutions make them highly attractive for drug discovery. The well-defined structure-activity relationships, particularly the potent anticancer activity driven by tubulin polymerization inhibition and the broad-spectrum antifungal effects, underscore their potential for development into next-generation therapeutic agents. Continued investigation into their pharmacological profile is warranted to fully exploit the therapeutic potential of this privileged chemical scaffold.

References

- Current time information in NA. The time at the location 'NA' is 07:23 PM.

- The Multifaceted Biological Activities of 1-Phenyl-3,4-dihydroisoquinoline Deriv

- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz

- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutam

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed.

- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google P

- CAS 1534326-81-2: ((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H) - CymitQuimica.

- Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymeriz

- ChemInform Abstract: Synthesis and Biological Evaluation of 1-Phenyl-1,2,3,4-dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors.

- Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats | Request PDF - ResearchG

- 2-(Substituted phenyl)

- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI.

- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google P

- Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PubMed.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed.

- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - MDPI.

- 1,2,3,4-tetrahydroisoquinoline derivatives. II.

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH.

- Neuroprotective mechanism of isoquinoline alkaloids.

- 2-(Substituted phenyl)

- Solifenacin-impurities - Pharmaffili

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.

- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv

- 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride - PMC - NIH.

- CAS No : 1534326-81-2| Product Name : Solifenacin Succinate - Impurity C - Pharmaffili

- 1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (Solifenacin Impuruity) | ChemScene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums as Novel Antifungal Lead Compounds: Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums as novel antifungal lead compounds: biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 5. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Cationic Scaffold: An In-depth Technical Guide to the Characterization of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride

Abstract

This technical guide provides a comprehensive analytical workflow for the structural elucidation of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, a heterocyclic compound of interest in medicinal and materials chemistry.[1] Recognizing the scarcity of published experimental data for this specific quaternary salt, this document pioneers a predictive and methodological approach. We will establish a robust protocol for synthesis and purification, followed by a detailed, field-proven guide to its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale that underpins a self-validating analytical strategy.

Introduction: The Rationale for Rigorous Characterization

The 1-phenyl-3,4-dihydroisoquinoline core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2] The quaternization of the nitrogen atom to form the isoquinolinium salt modifies the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets or tuning its material properties. Consequently, unambiguous confirmation of the covalent structure and purity of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride is a prerequisite for any downstream application.

This guide will navigate the spectroscopic journey, from raw synthetic product to a fully characterized molecule, emphasizing the synergistic power of NMR, MS, and IR to create a cohesive and irrefutable structural assignment.

Synthetic Pathway and Purification

A logical starting point for characterization is an understanding of the synthetic route, which informs potential side-products and impurities. The target compound is typically prepared in a two-step sequence: the synthesis of the 1-phenyl-3,4-dihydroisoquinoline precursor, followed by its protonation to the chloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

This procedure is adapted from established methods for Bischler-Napieralski-type reactions.

-

To a solution of N-(2-phenylethyl)benzamide (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (P₂O₅, 2.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with 20% sodium hydroxide until a pH > 10 is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-3,4-dihydroisoquinoline.[3]

Step 2: Formation of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride

-

Dissolve the purified 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in a minimal amount of diethyl ether.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Causality Behind Experimental Choices:

-

Solvent Selection: As an organic salt, the compound's solubility can be challenging. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their polarity. DMSO-d₆ is often preferred as it does not have exchangeable protons that could obscure the N-H proton signal.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis

-

Dissolve 5-10 mg of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride in 0.6-0.7 mL of DMSO-d₆.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in definitive assignments.

Predicted ¹H NMR Spectral Data

The quaternization of the nitrogen atom results in a significant deshielding (downfield shift) of adjacent protons due to the increased positive charge and inductive effects. The iminium proton (N-H) is expected to be significantly downfield and potentially broad.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |

| ~9.5 - 10.0 | s (broad) | 1H | N-H | Iminium proton, highly deshielded by the positive nitrogen. |

| ~8.0 - 8.2 | m | 1H | Ar-H | Aromatic proton on the isoquinoline ring, ortho to the C=N⁺ bond. |

| ~7.4 - 7.8 | m | 8H | Ar-H | Remaining aromatic protons on both the phenyl and isoquinoline rings. |

| ~4.0 - 4.2 | t | 2H | -CH₂- | Methylene group adjacent to the positively charged nitrogen (C3-H). |

| ~3.1 - 3.3 | t | 2H | -CH₂- | Benzylic methylene group (C4-H). |

Predicted ¹³C NMR Spectral Data

Similar to the proton spectrum, the carbon atoms, particularly those close to the nitrogen, will be shifted downfield. The C=N⁺ carbon (C1) is expected to be the most downfield signal in the aliphatic/imine region.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~165 - 170 | C1 | Iminium carbon, highly deshielded. |

| ~125 - 140 | Ar-C | Aromatic carbons. |

| ~45 - 50 | C3 | Methylene carbon adjacent to the nitrogen. |

| ~28 - 32 | C4 | Benzylic methylene carbon. |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for its identity. For a pre-charged species like an isoquinolinium salt, electrospray ionization (ESI) is the ideal technique.

Causality Behind Experimental Choices:

-

Ionization Technique: ESI is a "soft" ionization method that allows the direct observation of the intact cation (1-Phenyl-3,4-dihydroisoquinolin-2-ium) in the gas phase. It is the standard for analyzing quaternary ammonium compounds.

-

Solvent System: A mixture of methanol or acetonitrile with a small amount of water is typically used to dissolve the sample and facilitate ionization. The chloride counter-ion will not be observed in positive ion mode.

Experimental Protocol: MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in 50:50 acetonitrile:water.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument).

-

Acquire the spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gain further structural information.

Predicted Mass Spectrometric Data

The primary ion observed will be the cation of the salt.

| m/z (predicted) | Species |

| 208.1121 | [M]⁺ (C₁₅H₁₄N⁺) |

Note: This is the exact mass of the cation. The observed m/z should be within a few ppm of this value in a high-resolution instrument.

Visualization of the Analytical Workflow

Caption: Overall workflow from synthesis to structural confirmation.

Predicted MS/MS Fragmentation Pathway

Fragmentation of the parent ion (m/z 208.11) would likely proceed through pathways that lead to stable fragments.

Caption: Predicted major fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is ideal for solid samples, requiring minimal preparation.

Causality Behind Experimental Choices:

-

Sampling Technique: ATR-FTIR is a non-destructive method that allows for the direct analysis of solid powders. It eliminates the need for preparing KBr pellets, which can be hygroscopic and introduce moisture into the spectrum.

Experimental Protocol: IR Analysis

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Record the sample spectrum.

Predicted Infrared Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic rings and the C=N⁺ iminium bond.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₂- groups) |

| ~1640 - 1620 | C=N⁺ Stretch | Iminium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~770 and ~700 | C-H Bend | Monosubstituted benzene ring out-of-plane bend |

The most diagnostic peak is the C=N⁺ stretch, which is characteristic of the iminium functional group and provides strong evidence for the quaternized structure.[4][5]

Data Synthesis and Structural Validation

-

MS provides the molecular formula of the cation (C₁₅H₁₄N⁺).

-

¹H and ¹³C NMR data must account for all 14 protons and 15 carbons in the proposed structure. The chemical shifts and coupling patterns must be consistent with the predicted electronic environments.

-

IR confirms the presence of the key functional groups (aromatic rings, aliphatic chains, and the crucial iminium bond) suggested by the proposed structure.

By following this comprehensive workflow, a researcher can confidently assign the structure of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride with a high degree of certainty, establishing a solid foundation for any subsequent research or development activities.

References

-

Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

FTIR spectra of the investigated imines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). MPG.PuRe. Retrieved January 12, 2026, from [Link]

-

The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

FT-IR spectrum of iminium polymeric ligand preparation 4 (upper) and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Synthesis of versatile fluorescent isoquinolinium salts and their applications. (2025). Journal of Materials Chemistry B (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Studies of the Functionalized -Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. (2024). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

1-Phenyl-3,4-dihydroisoquinoline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

One-Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Rilas Technologies. Retrieved January 12, 2026, from [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023). YouTube. Retrieved January 12, 2026, from [Link]

-

Mass spectrometry 1. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents. (2016). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Phenyl (S)-1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

-

Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. (2020). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Solifenacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Mass spectra of alkylquinolines. (1968). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Azoiodazinium Salts – Synthesis and Reactivity. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis of versatile fluorescent isoquinolinium salts and their applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. CAS 1534326-81-2: ((S)-1-phenyl-3,4-dihydroisoquinolin-2(1… [cymitquimica.com]

- 3. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Studies of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride

Introduction

1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride belongs to the class of quaternary ammonium compounds, featuring a rigid isoquinolinium core. This structural motif is of significant interest in medicinal chemistry, appearing in various biologically active molecules.[1][2][3] The permanent positive charge on the quaternary nitrogen atom profoundly influences the compound's physicochemical properties, including its solubility and stability, which are critical determinants of its biopharmaceutical behavior and therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride. The methodologies detailed herein are designed to build a robust understanding of the molecule's characteristics, essential for formulation development, preclinical assessment, and regulatory submissions. We will explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Physicochemical Characterization: The Foundation

A thorough understanding of the fundamental physicochemical properties of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride is a prerequisite for meaningful solubility and stability studies.

-

pKa Determination: As a quaternary ammonium salt, the nitrogen atom is permanently charged and does not have a pKa in the traditional sense of an acid-base equilibrium. However, it is crucial to confirm the absence of any ionizable groups on the phenyl or isoquinoline rings. This can be achieved through potentiometric titration or computational prediction.

-

LogP/LogD Assessment: The lipophilicity of the compound will be dictated by the interplay between the hydrophobic phenyl and isoquinoline core and the hydrophilic quaternary ammonium group. The distribution coefficient (LogD) at various pH values should be determined, although significant pH-dependency is not expected due to the permanent charge. The octanol-water partition coefficient (LogP) provides a measure of the compound's intrinsic lipophilicity.

-

Solid-State Properties: Characterization of the solid form is critical. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to determine the crystallinity, melting point, and thermal behavior of the supplied material. The presence of hydrates or solvates should also be investigated.

Solubility Assessment: A Multi-faceted Approach

The aqueous solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. For an ionic species like 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, solubility is expected to be relatively high in aqueous media. However, a comprehensive evaluation across a range of conditions is necessary.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Include relevant biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: At the end of the equilibration period, withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be achieved upon dissolving it from a concentrated stock solution (usually in DMSO) into an aqueous buffer. This is a high-throughput method often used in early discovery to identify potential solubility liabilities.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the stock solution to a 96-well plate containing the desired aqueous buffers.

-

Precipitation Monitoring: Monitor for the formation of precipitate over a set period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Data Presentation: Solubility Profile

| Medium | pH | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| 0.1 N HCl | 1.2 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.8 | ||

| Phosphate Buffer | 7.4 | ||

| FaSSIF | 6.5 | ||

| FeSSIF | 5.0 |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Evaluation: Ensuring Molecular Integrity

A comprehensive stability testing program is essential to identify potential degradation pathways and to establish the shelf-life and appropriate storage conditions for 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride. This involves forced degradation studies and long-term stability testing under ICH-prescribed conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to elucidate the likely degradation products of a drug substance.[4] This information is crucial for developing a stability-indicating analytical method.

| Stress Condition | Methodology |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Photostability | Expose solid and solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter) |

| Thermal Degradation | Heat solid material at 80°C for 72 hours |

Rationale for Stress Conditions

-

Hydrolysis: The iminium bond in the dihydroisoquinolinium ring system could be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH.

-

Oxidation: While the core structure is relatively robust, oxidative degradation could potentially occur, for instance, at the benzylic position.

-

Photostability: Aromatic systems can be susceptible to photodegradation.[5]

-

Thermal Stress: This assesses the intrinsic thermal stability of the molecule in the solid state.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Long-Term Stability Studies

Long-term stability studies are performed under controlled temperature and humidity conditions to establish the re-test period for a drug substance or the shelf-life for a drug product. These studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Recommended Long-Term Stability Conditions

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for appearance, assay, and degradation products.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For a novel entity such as 1-Phenyl-3,4-dihydroisoquinolin-2-ium chloride, the methodologies outlined in this guide provide a robust framework for generating the critical data required to understand its biopharmaceutical properties. By adopting a scientifically rigorous and self-validating approach, researchers can confidently advance promising candidates through the development pipeline. The insights gained from these studies will be invaluable for formulation design, toxicological assessments, and ultimately, for the successful clinical application of this class of compounds.

References

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Tavernier, A., et al. (2013). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 18(9), 10838-10853. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Solifenacin-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Phenyl (S)-1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate. Retrieved from [Link]

-

Al-Phalahy, M. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1. Retrieved from [Link]

-

Liu, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462. Retrieved from [Link]

-

Kulkarni, P., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Science of The Total Environment, 847, 157564. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

Rock, K. D., et al. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(21), 14697-14716. Retrieved from [Link]

- CN101851200A. (2010). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.

-

FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

-

Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. Retrieved from [Link]

-

Marek, J., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Acta Medica, 55(2), 75-79. Retrieved from [Link]

-

Rock, K. D., et al. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(21), 14697-14716. Retrieved from [Link]

-

Slideshare. (2021). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]

- CN103159677A. (2013). 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. Google Patents.

-

Royal Society of Chemistry. (2021). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Retrieved from [Link]

-

MDPI. (2023). Experimental Investigations of the Possibilities for Decreasing Internal Combustion Engine Pollution Through Pre-Combustion Treatment Technologies by Fumigation. Retrieved from [Link]

-

Al-Akayleh, F., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. Retrieved from [Link]

-

Hilaris Publisher. (2023). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Core Mechanism of 1-Phenyl-3,4-dihydroisoquinolinium Compounds: A Technical Guide to Tubulin Polymerization Inhibition

Introduction: The Emergence of a Privileged Scaffold in Oncology Research